3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c17-11-3-5-12(6-4-11)23-15-14(19-20-23)16(25)22(10-18-15)9-13(24)21-7-1-2-8-21/h3-6,10H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBNFCYNZSQFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl moiety is introduced to the triazolopyrimidine core.
Addition of the pyrrolidinyl group: This is often done through a nucleophilic substitution reaction, where the pyrrolidinyl group is attached to the core structure.
Final modifications: Additional steps may be required to introduce the oxoethyl group and finalize the compound’s structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into simpler components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(a) 3-(3,4-Dimethoxyphenyl)-6-[2-Oxo-2-(4-Phenylpiperazinyl)ethyl] Derivative (CAS 872594-46-2)
- Substituents : 3,4-Dimethoxyphenyl (position 3), 4-phenylpiperazinyl-ethyl (position 6).
- Piperazine derivatives are often associated with improved CNS penetration .
- Activity : Piperazine-containing analogs are frequently explored for antipsychotic or antiviral applications but may exhibit higher toxicity than pyrrolidine derivatives .
(b) 2-(4-Chlorophenyl)-6-Hexyl Derivative (Compound 10a)
- Substituents : 4-Chlorophenyl (position 2), hexyl chain (position 6).
- The absence of a heterocyclic amine (e.g., pyrrolidine) limits hydrogen-bonding capacity .
- Activity : Such alkyl-substituted derivatives often demonstrate moderate antimicrobial activity but lack specificity compared to nitrogen-containing side chains .
(c) 5-(4-Chlorophenoxy)-6-Isopropyl-3-Phenyl Derivative
- Substituents: 4-Chlorophenoxy (position 5), isopropyl (position 6), phenyl (position 3).
- Isopropyl groups may reduce metabolic stability compared to cyclic amines .
- Activity: This compound’s crystal structure reveals coplanarity of the triazolopyrimidinone core, suggesting strong π-π stacking interactions in target binding .
(d) 3-(4-Chlorobenzyl) Derivative (CAS MFCD03086538)
- Substituents: 4-Chlorobenzyl (position 3), unsubstituted pyrimidinone core.
- Activity: Benzyl-substituted triazolopyrimidinones are often intermediates in synthesizing more complex bioactive molecules .
Data Table: Comparative Analysis of Key Derivatives
*Calculated based on structural formula.
Research Findings and Structure-Activity Relationships (SAR)
Core Structure Importance: The triazolopyrimidinone scaffold is critical for antiviral activity, particularly against chikungunya virus (CHIKV). Substitution at position 3 with aromatic groups (e.g., 4-chlorophenyl) enhances binding to viral targets, while position 6 modifications influence pharmacokinetics .
Side Chain Effects: Pyrrolidine vs. Oxo Group: The ketone in the side chain (2-oxoethyl) may participate in hydrogen bonding, improving target affinity .
Toxicity Profile: 3-Alkyl/aryl triazolopyrimidinones generally exhibit low toxicity, making them viable candidates for further development .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-(4-chlorophenyl)-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]triazolopyrimidin-7-one, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step pathways, including cyclization of triazole precursors with substituted pyrimidines. Key steps include:
- Condensation reactions : Reacting 4-chlorophenyl derivatives with pyrrolidine-containing ketones under acidic conditions (e.g., HCl catalysis) to form the triazole core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are essential for achieving >95% purity .
- Optimization : Adjusting reaction time (12–24 hours) and temperature (60–80°C) minimizes side products like unreacted intermediates .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; pyrrolidine methylenes at δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 413.12 (calculated for CHClNO) .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and triazole C-N (1450–1500 cm) validate functional groups .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations to assess antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to variables like solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 mol% Pd), and temperature. Response surface methodology identifies optimal conditions (e.g., 1.5 mol% Pd in DMF at 75°C improves yield from 45% to 72%) .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility by maintaining precise temperature control and reducing side reactions .
Q. How does X-ray crystallography elucidate the spatial arrangement of substituents in this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Dihedral angles : Chlorophenyl and pyrrolidine groups adopt a near-orthogonal conformation (85–90°), reducing steric hindrance .
- Hydrogen bonding : The carbonyl oxygen forms intramolecular H-bonds with triazole N-H, stabilizing the fused-ring system .
- Application : Crystallographic data (CCDC deposition) guides computational modeling of target interactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR: binding energy ≤ −9.0 kcal/mol) .
- MD Simulations : 100-ns trajectories in GROMACS assess stability of ligand-target complexes (RMSD ≤ 2.0 Å indicates stable binding) .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 72%)?
- Methodological Answer :
- Variable Analysis : Compare catalysts (PdCl vs. Pd(OAc)), solvent purity (HPLC-grade vs. technical grade), and inert atmosphere efficacy (N vs. Ar) .
- Reproducibility Protocols : Standardize reaction scales (1–10 mmol) and validate via inter-laboratory studies .
Q. What strategies explore the structure-activity relationship (SAR) of derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
